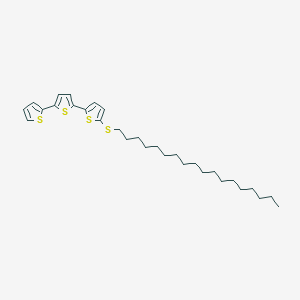![molecular formula C13H16O3 B14238546 2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- CAS No. 592508-20-8](/img/structure/B14238546.png)
2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- is a chiral organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyclopentene ring and a methoxyphenoxy group. The stereochemistry of the compound is defined by the (1S,4S) configuration, which plays a crucial role in its reactivity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- typically involves the use of cyclopentadiene as a starting material. The synthetic route includes several key steps:
Diels-Alder Reaction: Cyclopentadiene undergoes a Diels-Alder reaction with a suitable dienophile to form a cyclohexene derivative.
Hydrolysis and Reduction: The cyclohexene derivative is then subjected to hydrolysis and reduction to yield the desired cyclopenten-1-ol.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents for nucleophilic substitution include alkyl halides and strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives.
Applications De Recherche Scientifique
2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopenten-1-ol: A simpler analog without the methoxyphenoxy group.
4-Methoxyphenol: Contains the methoxyphenoxy group but lacks the cyclopentene ring.
Cyclopentanol: A saturated analog of the compound.
Uniqueness
2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- is unique due to its combination of a cyclopentene ring and a methoxyphenoxy group, along with its specific stereochemistry. This unique structure imparts distinct reactivity and biological activity, making it valuable for various applications.
Propriétés
Numéro CAS |
592508-20-8 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
(1S,4S)-4-[(4-methoxyphenoxy)methyl]cyclopent-2-en-1-ol |
InChI |
InChI=1S/C13H16O3/c1-15-12-4-6-13(7-5-12)16-9-10-2-3-11(14)8-10/h2-7,10-11,14H,8-9H2,1H3/t10-,11-/m1/s1 |
Clé InChI |
KSPYLLNMCVNJFL-GHMZBOCLSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)OC[C@H]2C[C@@H](C=C2)O |
SMILES canonique |
COC1=CC=C(C=C1)OCC2CC(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


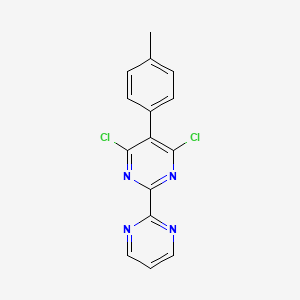
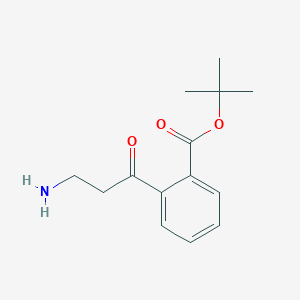
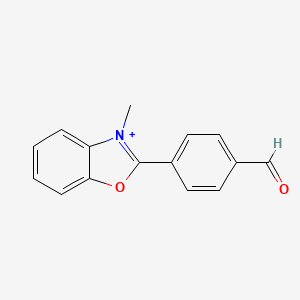
![2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid](/img/structure/B14238483.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)
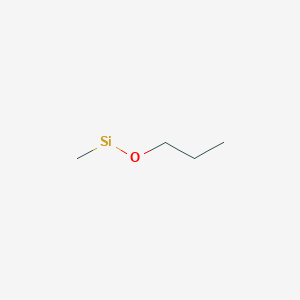
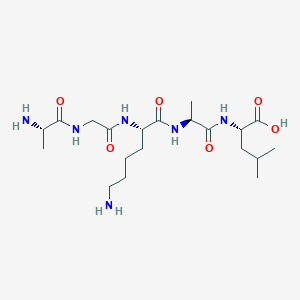
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)
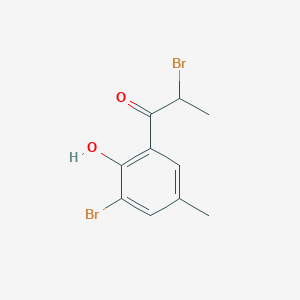
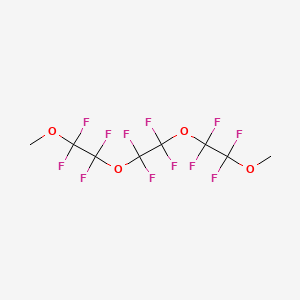
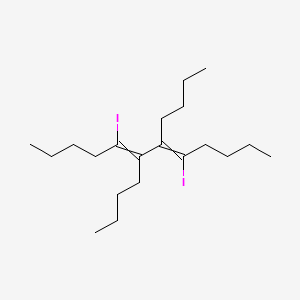
![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)
